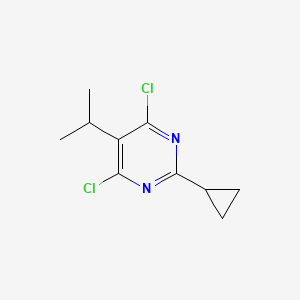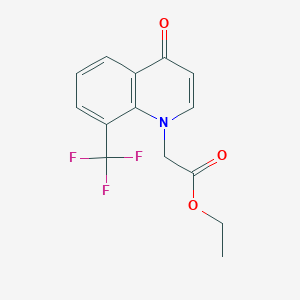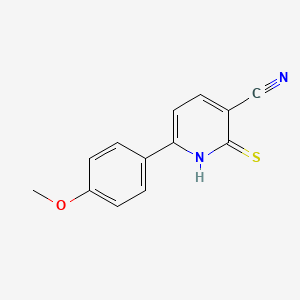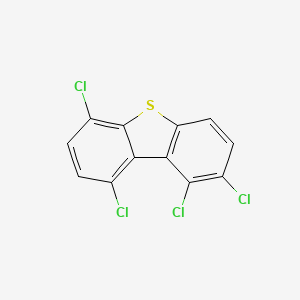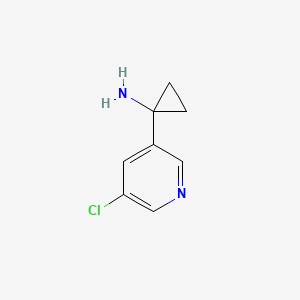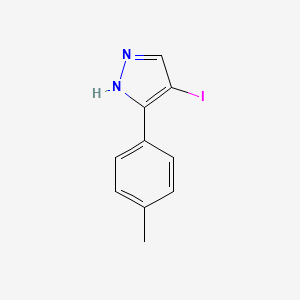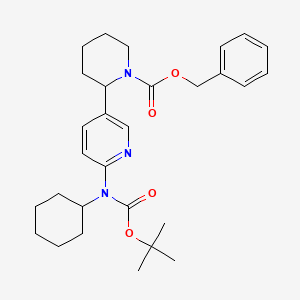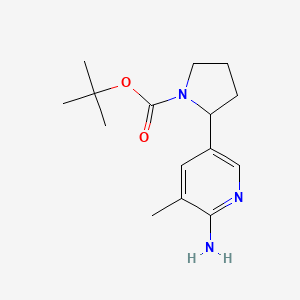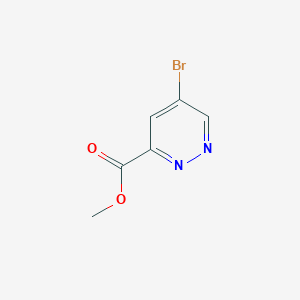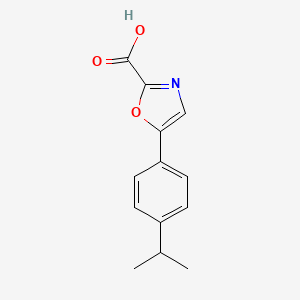
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Attachment to Piperazine: The final step involves the alkylation of piperazine with the cyclopropyl-substituted pyrazole using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrazole or piperazine rings.
Applications De Recherche Scientifique
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-((3-Methyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-((3-Phenyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-((3-Ethyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
1-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-7-10(13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) |
Clé InChI |
SRZDAVUPBIKAQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNC(=C2)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


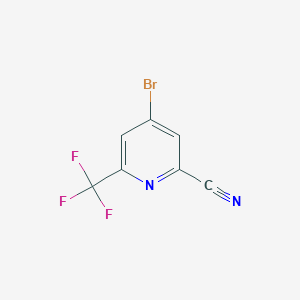
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
